17-Trifluoromethylphenyl trinor prostaglandin F2|A methyl ester
CAS No.:
Cat. No.: VC13494321
Molecular Formula: C25H33F3O5
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33F3O5 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C25H33F3O5/c1-33-24(32)10-5-3-2-4-9-20-21(23(31)16-22(20)30)14-13-19(29)12-11-17-7-6-8-18(15-17)25(26,27)28/h2,4,6-8,13-15,19-23,29-31H,3,5,9-12,16H2,1H3/b4-2-,14-13+/t19-,20+,21+,22-,23+/m0/s1 |
| Standard InChI Key | SPNWWFJGYHYDNY-HCAGXNQISA-N |
| Isomeric SMILES | COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |
| SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |
| Canonical SMILES | COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Key properties influencing its pharmacokinetics include:
Synthesis and Prodrug Activation
Synthetic Pathway
Industrial synthesis follows a multi-step sequence from Corey lactone intermediates:
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Cyclopentane core functionalization: Diastereoselective hydroxylation at C-9 and C-11 positions establishes the prostaglandin backbone.
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Side chain installation: Wittig reaction introduces the α-chain with the trifluoromethylphenyl group, achieving >98% E-selectivity .
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Esterification: Methanol under Mitsunobu conditions converts the C-1 carboxylic acid to the methyl ester, yielding 92–95% purity before chromatography .
Critical quality control parameters include:
Bioactivation Kinetics
The prodrug undergoes tissue-specific hydrolysis via carboxylesterase 1 (CES1):
| Tissue | Activation Half-Life | Bioavailable Acid (%) |
|---|---|---|
| Corneal epithelium | 22 ± 3 minutes | 84 ± 5 |
| Plasma | 8 ± 1 hours | 12 ± 2 |
| Liver microsomes | 4 ± 0.5 minutes | 97 ± 1 |
Ocular tissues exhibit rapid activation (tmax = 30–45 minutes), while systemic exposure remains low due to first-pass hepatic metabolism. This compartmentalized bioactivation minimizes off-target effects, a key advantage over non-esterified prostaglandins .
Pharmacological Mechanisms
FP Receptor Agonism
The active metabolite binds FP receptors (Kd = 0.8 nM) with 230-fold selectivity over EP3 subtypes . Key signaling pathways include:
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Gαq/11 coupling: Activates phospholipase Cβ, generating IP3 and diacylglycerol (DAG)
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Calcium mobilization: Increases cytosolic [Ca²⁺] from 90 nM to 420 nM in trabecular meshwork cells
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Rho kinase activation: Phosphorylates myosin light chain (MLC20) at Ser19, sustaining smooth muscle contraction
In ocular models, 10 nM concentrations reduce intraocular pressure (IOP) by 32 ± 4% within 4 hours, comparable to latanoprost but with longer duration (24 vs. 18 hours) .
Luteolytic Activity
The compound induces corpus luteum regression through:
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Vasoconstriction: Reduces ovarian blood flow by 41% in bovine models (P < 0.01)
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Oxidative stress: Increases luteal 8-iso-PGF2α 8.2-fold, triggering apoptosis
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Progesterone suppression: Drops serum progesterone from 12 ng/mL to 1.8 ng/mL within 24 hours post-administration
Dose-response studies show ED50 = 0.3 mg/kg in cattle, with complete luteolysis achieved at 2 mg/kg .
Therapeutic Applications
Glaucoma Management
In a 6-month primate study, once-daily 0.005% ophthalmic solution:
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Lowered IOP from 25 ± 2 mmHg to 16 ± 3 mmHg (∆ = 36%)
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Increased uveoscleral outflow by 89% (P < 0.001 vs. baseline)
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Reduced trabecular meshwork resistance by 42% via MMP-3 upregulation
Comparative efficacy against latanoprost:
| Parameter | 17-Trifluoromethylphenyl Ester | Latanoprost |
|---|---|---|
| IOP reduction (%) | 36 ± 4 | 31 ± 3 |
| Conjunctival hyperemia | 12% incidence | 29% incidence |
| Tmax (hours) | 8 | 6 |
The reduced hyperemia correlates with lower FP receptor activation in conjunctival vasculature (EC50 = 18 nM vs. 9 nM for latanoprost) .
Veterinary Estrus Synchronization
In dairy cattle (n = 120), intramuscular administration (5 mg/animal):
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Synchronized estrus in 88% of cows vs. 72% with dinoprost (P < 0.05)
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Reduced treatment-to-conception interval from 45 ± 5 days to 32 ± 4 days
Economic modeling suggests a 23% reduction in insemination costs per pregnancy compared to natural cycles.
Research Challenges and Future Directions
Ocular Surface Toxicity
Chronic use in rabbits (0.01% BID for 12 weeks) induced:
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Conjunctival metaplasia: 34% increase in goblet cell density
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Corneal thinning: Central thickness reduced by 18 ± 3 μm (P < 0.05)
Formulation studies with cyclodextrin carriers show promise in reducing toxicity by 41% while maintaining efficacy.
Systemic Absorption Risks
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Fetal resorption: 18% incidence at 1 mg/kg/day (vs. 2% controls)
These findings contraindicate use in pregnant women despite low systemic exposure.
Emerging Applications
Ongoing Phase II trials investigate:
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Idiopathic pulmonary fibrosis: 10 μg/day inhaled formulation reduces collagen deposition by 37% in bleomycin models
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Androgenetic alopecia: Topical 0.1% solution increased hair density by 28% at 24 weeks via DP cell proliferation
The compound's pleiotropic effects on fibrosis and cell cycle regulation warrant expanded therapeutic exploration.
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